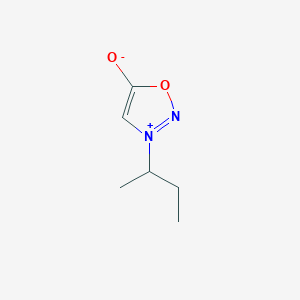

3-sec-Butylsydnone

Description

Sydnones represent a fascinating and extensively studied class of mesoionic compounds that have captured the interest of chemists for decades. Their unique electronic structure and versatile reactivity make them valuable synthons in organic chemistry and intriguing subjects for theoretical and physical studies. At the heart of this class lies the 1,2,3-oxadiazole (B8650194) ring system, which cannot be adequately represented by a single covalent structure, leading to its characteristic mesoionic nature. This introduction serves as a gateway to understanding the specific compound 3-sec-Butylsydnone by first establishing the foundational principles of sydnone (B8496669) chemistry.

The journey into the world of sydnones began in 1935 at the University of Sydney, Australia, where John Campbell Earl and Alan W. Mackney first synthesized a novel heterocyclic compound. jocpr.comwikipedia.org They achieved this by the cyclodehydration of N-Nitroso-N-phenylglycine using acetic anhydride (B1165640). wikipedia.orgneliti.com Initially, they proposed a strained, bicyclic structure for this new class of compounds, which they named "sydnones" in honor of their university. neliti.cominnovareacademics.in

However, the observed properties of these compounds, such as their considerable polarity and stability, were inconsistent with the proposed bicyclic representation. jocpr.com This discrepancy led to further investigation in the 1940s by Baker, Ollis, and Poole. jocpr.comcore.ac.uk Through a series of papers, they concluded that sydnones were, in fact, monocyclic, dipolar derivatives of 1,2,3-oxadiazole. jocpr.com In 1949, they coined the term "mesoionic" (mesomeric/ionic) to describe the unique electronic nature of these and similar heterocycles, which cannot be represented by a single covalent structure but rather as a hybrid of multiple resonance forms. jocpr.comias.ac.inslideshare.net This re-characterization was pivotal, establishing sydnones as the most prominent members of the mesoionic class of compounds. jocpr.comcore.ac.uk

| Key Historical Milestone | Researcher(s) | Year | Contribution |

| First Synthesis | Earl and Mackney | 1935 | Synthesized the first sydnone from N-Nitroso-N-phenylglycine and proposed a bicyclic structure. jocpr.comwikipedia.org |

| Structural Re-evaluation | Baker, Ollis, and Poole | 1940s | Proposed the correct monocyclic, dipolar structure. jocpr.comcore.ac.uk |

| Coining of "Mesoionic" | Baker, Ollis, and Poole | 1949 | Introduced the term to describe heterocycles with delocalized charges that cannot be represented by a single covalent form. ias.ac.in |

Mesoionic compounds are defined as dipolar, five- or six-membered heterocyclic compounds wherein the positive and negative charges are delocalized across the ring system, and for which a fully covalent structure cannot be written. jocpr.comwikipedia.org They are a subclass of betaines and are considered nonbenzenoid aromatics. ias.ac.inwikipedia.org Sydnones, possessing a 1,2,3-oxadiazole core with an exocyclic oxygen atom at the C5 position, are the most thoroughly studied examples of this class. jocpr.comresearchgate.net

The key attributes of mesoionic compounds like sydnones include:

Dipolar Nature : They possess a separation of charge, with a delocalized positive charge on the heterocyclic ring and a corresponding negative charge on an exocyclic atom (in sydnones, the oxygen at C5). wikipedia.orginnovareacademics.in

Pseudo-Aromaticity : The sydnone ring contains a sextet of π-electrons delocalized over the five ring atoms, which imparts a degree of aromatic character and stability. innovareacademics.inias.ac.in This is supported by their planar structure and considerable resonance energy. lew.rojocpr.com

Unique Reactivity : The C4 position of the sydnone ring is nucleophilic and has acidic protons, making it susceptible to electrophilic substitution. innovareacademics.injocpr.com Conversely, the ring as a whole can act as a dipole in cycloaddition reactions. lew.roresearchgate.net

Mesoionic heterocycles are generally classified into types based on the contribution of atoms to the π-electron system. mdpi.com Sydnones fall into a category where the five ring atoms contribute to a delocalized positive charge, balanced by the negative charge on the exocyclic oxygen. mdpi.com This charge distribution is responsible for their high polarity and solubility in polar organic solvents. jocpr.commdpi.com

The structure of a sydnone is best described as a resonance hybrid of several canonical forms. wikipedia.org The 1,2,3-oxadiazole ring is planar, a key feature supporting its aromatic character. lew.ro X-ray diffraction studies have confirmed this planarity and provided insight into bond lengths, revealing that the exocyclic C5-O bond has significant double-bond character. neliti.cominnovareacademics.in

Electronically, the sydnone ring is characterized by a unique distribution of charge. The positive charge is delocalized over the five atoms of the ring, while the exocyclic oxygen atom (O6) bears a substantial negative charge. wikipedia.orginnovareacademics.in Molecular orbital calculations have shown that the N-3 nitrogen has a significant partial positive charge, behaving as an iminium-type nitrogen. jocpr.cominnovareacademics.inresearchgate.net This makes the N-3 substituent electron-withdrawing, which can deactivate attached aryl groups towards electrophilic substitution. innovareacademics.inresearchgate.net

N-Alkyl sydnones, where an alkyl group is attached to the N-3 position, exhibit specific spectral properties. Their ultraviolet (UV) absorption maxima are typically found at lower wavelengths (below 300 nm) compared to their N-aryl counterparts, as the alkyl group does not extend the conjugated system. neliti.cominnovareacademics.in

| Compound | UV Absorption Maximum (λmax) |

| 3-Methylsydnone | 290 nm |

| 3-n-Butylsydnone | 289.5 nm |

| 3-Cyclohexylsydnone | 292 nm |

Data sourced from multiple chemical reviews. neliti.cominnovareacademics.in

The sec-butyl group in This compound is a branched alkyl substituent. While aryl sydnones are typically crystalline solids, many alkyl sydnones are liquids or low-melting-point solids. jocpr.com The presence of the sec-butyl group is specifically noted in the literature for conferring certain biological activities. For instance, this compound was reported to have activity as a central nervous system stimulant. researchgate.net The structure-activity relationship in sydnones indicates that the nature of the N-3 substituent is a key determinant of biological effect. mdpi.com The electronic contribution of the alkyl group, while less dramatic than an aryl group, still modulates the electron density of the sydnone ring, thereby influencing its interactions with biological targets and its reactivity in chemical transformations.

Research in sydnone chemistry has evolved significantly since their discovery. Initial studies focused on understanding their fundamental structure and establishing their mesoionic character. core.ac.ukresearchgate.net This foundational work paved the way for exploring their chemical reactivity.

Key research trajectories include:

Synthetic Methodology : A primary focus has been the development of efficient synthetic routes to sydnones and their derivatives. While the original method using acetic anhydride is still common, stronger dehydrating agents like trifluoroacetic anhydride have been employed to improve yields and reaction times. neliti.comresearchgate.net

Functionalization : Extensive research has been dedicated to the functionalization of the sydnone ring, particularly at the C4 position through reactions like halogenation and lithiation. jocpr.comresearchgate.net

Cycloaddition Reactions : Sydnones are valuable precursors for the synthesis of other heterocyclic compounds, most notably pyrazoles, through [3+2] cycloaddition reactions with alkynes and alkenes. researchgate.netnih.gov This reactivity has become a cornerstone of their synthetic utility. researchgate.netrsc.org

Biological Applications : A major driving force for sydnone research has been the discovery of their wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. neliti.cominnovareacademics.inresearchgate.net This has spurred the synthesis of numerous analogues for pharmacological screening.

Modern Applications : More recently, sydnones have found applications in materials science and bioconjugation chemistry. The development of copper-catalyzed (CuSAC) and strain-promoted (SPSAC) sydnone-alkyne cycloaddition reactions has positioned them as valuable tools in "click chemistry". nih.govrsc.org

The continuous exploration of sydnones, from fundamental structural inquiries to advanced applications in bioorthogonal chemistry, highlights their enduring importance in the field of heterocyclic chemistry. lew.robrocku.ca

Structure

2D Structure

3D Structure

Properties

CAS No. |

3441-44-9 |

|---|---|

Molecular Formula |

C6H10N2O2 |

Molecular Weight |

142.16 g/mol |

IUPAC Name |

3-butan-2-yloxadiazol-3-ium-5-olate |

InChI |

InChI=1S/C6H10N2O2/c1-3-5(2)8-4-6(9)10-7-8/h4-5H,3H2,1-2H3 |

InChI Key |

SHJLCCKPLRBXKH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)[N+]1=NOC(=C1)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Sec Butylsydnone

Classical Synthetic Pathways to N-Alkylsydnones

The traditional route to N-alkylsydnones, including 3-sec-butylsydnone, is a well-documented process that typically involves three key stages: the formation of an N-substituted glycine (B1666218) derivative, subsequent nitrosation of the secondary amine, and finally, cyclodehydration to yield the sydnone (B8496669) ring.

Preparation of N-sec-Butylglycine Derivatives

The initial and crucial step in the synthesis of this compound is the preparation of its precursor, N-sec-butylglycine. Several methods have been reported for the synthesis of N-substituted glycine derivatives.

One common approach involves the reaction of a primary amine with a haloacetic acid or its ester. For instance, N-sec-butylglycine can be prepared by reacting sec-butylamine (B1681703) with chloroacetic acid. acs.org This reaction is typically carried out in an aqueous medium. acs.org Another method involves the reaction of sec-butylamine with ethyl bromoacetate, followed by hydrolysis of the resulting ester. google.com

A particularly efficient method for preparing N-sec-butylglycine is the reductive amination of a ketone with glycine. This involves reacting glycine with methyl ethyl ketone in the presence of a hydrogenation catalyst, which can produce N-sec-butylglycine in nearly quantitative yields. google.com This method is advantageous due to the use of relatively inexpensive starting materials. google.com

A green synthesis approach for N-substituted glycine derivatives, including N-sec-butylglycine hydrochloride, has also been described. This method involves the reaction of sec-butylamine with chloroacetic acid in water, avoiding the use of toxic solvents. acs.orgnih.gov

| Starting Materials | Reagents | Product | Yield | Reference |

| sec-Butylamine, Chloroacetic acid | Water | N-sec-Butylglycine hydrochloride | 57% | nih.gov |

| Glycine, Methyl ethyl ketone | Hydrogenation catalyst | N-sec-Butylglycine | Nearly quantitative | google.com |

| sec-Butylamine, Ethyl bromoacetate | - | N-sec-Butylglycine ester | - | google.com |

Nitrosation of N-sec-Butylglycine Precursors

Once N-sec-butylglycine is obtained, the next step is the introduction of a nitroso group to the secondary amine, forming N-nitroso-N-sec-butylglycine. This is a critical step in the formation of the sydnone ring.

The most common method for N-nitrosation involves the use of nitrous acid (HNO₂), which is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). innovareacademics.ineuropa.eu The reaction is generally carried out at low temperatures to prevent the decomposition of the unstable nitrous acid. The unprotonated secondary amine reacts with the nitrosating agent, dinitrogen trioxide (N₂O₃), which is formed from two molecules of nitrous acid. europa.euresearchgate.net

The efficiency of the nitrosation reaction is dependent on several factors, including the pH of the reaction medium and the concentration of both the amine and the nitrosating agent. europa.eu Alternative nitrosating agents have also been explored to improve reaction conditions and yields. A combination of sodium nitrite and acetic anhydride (B1165640) in dichloromethane (B109758) has been shown to be an effective system for the N-nitrosation of secondary amines at room temperature. researchgate.net

Cyclodehydration Mechanisms and Reagents (e.g., Acetic Anhydride)

The final step in the classical synthesis of this compound is the cyclodehydration of the N-nitroso-N-sec-butylglycine intermediate. This intramolecular cyclization results in the formation of the characteristic mesoionic sydnone ring.

Acetic anhydride is the most widely used dehydrating agent for this transformation. innovareacademics.inresearchgate.net The N-nitrosoamino acid is typically dissolved in an excess of acetic anhydride, and the reaction can be allowed to proceed at room temperature for an extended period or gently heated to accelerate the process. innovareacademics.inresearchgate.net The mechanism involves the formation of a mixed anhydride, followed by an intramolecular nucleophilic attack of the nitroso oxygen onto the activated carbonyl carbon, leading to ring closure and elimination of acetic acid.

While effective, the use of acetic anhydride can sometimes require long reaction times. researchgate.net To overcome this, stronger dehydrating agents have been employed. Trifluoroacetic anhydride (TFAA) is a significantly more reactive alternative that can complete the cyclization in a much shorter timeframe, often within seconds or minutes, even at low temperatures. innovareacademics.inresearchgate.net Other reagents that have been successfully used for the cyclodehydration step include thionyl chloride and phosgene. innovareacademics.inresearchgate.net

| N-Nitrosoamino Acid | Dehydrating Agent | Conditions | Product | Reference |

| N-nitroso-N-phenylglycine | Acetic Anhydride | Room temperature, 24 h | 3-phenylsydnone | innovareacademics.in |

| N-nitrosoamino acids | Trifluoroacetic Anhydride | Dichloromethane, 5 °C | Sydnones | innovareacademics.in |

| N-nitrosoamino acids | Thionyl Chloride | Dry ether, room temperature | Sydnones | innovareacademics.in |

Modern and Sustainable Synthetic Approaches

In recent years, there has been a growing interest in developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of modern techniques for the preparation of sydnones, including mechanochemistry and catalyst-mediated strategies.

Mechanochemical Synthesis Techniques (e.g., Ball-Milling)

Mechanochemistry, which involves inducing chemical reactions through mechanical force, has emerged as a promising green alternative to traditional solvent-based synthesis. Ball-milling techniques have been successfully applied to the synthesis of sydnones and their derivatives. rsc.orgresearchgate.net

This solvent-free approach offers several advantages, including reduced reaction times, avoidance of hazardous organic solvents, and often simplified purification procedures. rsc.orgresearchgate.net The synthesis of N-arylglycines, the nitrosation step, and the final cyclization to the sydnone can all be carried out using ball-milling. chemrxiv.org For example, N-arylglycines have been efficiently prepared via solvent-free mechanochemical alkylation of anilines. chemrxiv.org Subsequent nitrosation and cyclization in the same reaction vessel can lead to the formation of the sydnone product. chemrxiv.org This one-pot, two-step mechanochemical process demonstrates the potential for a more environmentally friendly synthesis of sydnones. chemrxiv.org

Catalyst-Mediated Cyclization Strategies for Sydnone Ring Formation

Catalysis offers another avenue for improving the efficiency and selectivity of sydnone synthesis. While the classical cyclodehydration step is often performed with stoichiometric dehydrating agents, research has explored the use of catalysts to promote this key transformation.

For the one-pot conversion of N-arylglycines to the corresponding sydnones, catalysts such as N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) have been employed in a neutral medium. innovareacademics.in These catalysts, in the presence of sodium nitrite and acetic anhydride in dichloromethane, facilitate the formation of the sydnone ring in good yields. innovareacademics.in

Furthermore, transition-metal catalysis is a powerful tool in organic synthesis, and while less common for the direct formation of the sydnone ring itself, it plays a significant role in the synthesis of precursors and in subsequent reactions of the sydnone ring. For instance, copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) is a well-established method for constructing pyrazoles, highlighting the utility of catalysis in the broader chemistry of sydnones. organic-chemistry.org The development of catalyst-mediated cyclization strategies specifically for the sydnone ring formation remains an active area of research, with the potential to offer milder reaction conditions and improved atom economy.

Solvent-Free and Atom-Economical Syntheses

The principles of green chemistry, particularly solvent-free reactions and atom economy, are increasingly guiding synthetic strategies in modern organic chemistry. acs.orgresearchgate.net Atom economy, a concept developed by Barry Trost, evaluates the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgnih.gov An ideal, 100% atom-economical reaction incorporates all reactant atoms into the product, generating no waste. acs.org

Table 1: Theoretical Atom Economy of the Classical Synthesis of this compound

| Reactant | Formula | Molecular Weight ( g/mol ) | Product | Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|---|---|

| N-nitroso-N-sec-butylglycine | C₆H₁₂N₂O₃ | 160.17 | This compound | C₆H₁₀N₂O₂ | 142.16 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acetic Acid (Byproduct) | C₂H₄O₂ | 60.05 |

| Total Reactant Mass: | 262.26 | Total Product Mass: | 262.26 | ||

| Percent Atom Economy: | 54.2% ¹ |

¹Calculated as: [Mass of Desired Product (142.16) / Total Mass of Reactants (160.17 + 102.09)] x 100

While specific research detailing solvent-free or highly atom-economical syntheses for this compound is not prominent in the reviewed literature, general advancements in green chemistry offer potential pathways. Methodologies such as solid-state synthesis, where reactions are conducted by grinding or milling solid reactants, eliminate the need for bulk solvents. chemistrydocs.commdpi.comcmu.edu Such solvent-free approaches can lead to higher reactant concentrations, potentially faster reaction times, and simplified product isolation. chemistrydocs.com The use of catalytic, rather than stoichiometric, reagents for the dehydration step would also significantly improve the atom economy. epa.gov

Regiochemical and Stereochemical Control in this compound Synthesis

The structure of this compound presents a significant stereochemical consideration due to the chiral center within the sec-butyl group. This means the compound can exist as two distinct enantiomers: (R)-3-sec-butylsydnone and (S)-3-sec-butylsydnone. Control over this stereocenter is a key aspect of its synthesis.

Research has demonstrated that the stereochemical integrity of the sec-butyl group is maintained during the formation of the sydnone ring. A well-documented synthesis starts from an enantiomerically pure amine. cdnsciencepub.com Specifically, (+)-(S)-2-butylamine was used as the precursor to successfully prepare (+)-(S)-N-2-butylsydnone. cdnsciencepub.com This stereospecificity indicates that the cyclodehydration process does not affect the configuration of the chiral carbon atom on the N-substituent.

Table 2: Example of Stereocontrolled Synthesis of (+)-(S)-3-sec-Butylsydnone

| Precursor | Key Reagents | Product | Chirality |

|---|---|---|---|

| (+)-(S)-2-Butylamine | 1. Ethyl chloroacetate | (+)-(S)-3-sec-Butylsydnone | The (S)-configuration of the starting amine is retained in the final sydnone product. cdnsciencepub.com |

| 2. Nitrous acid (for nitrosation) |

This ability to preserve the stereochemistry is crucial for applications where a specific enantiomer is required, as biological activity is often stereospecific.

Impact of the sec-Butyl Group on Reaction Selectivity

The sec-butyl group is a sterically demanding alkyl substituent. Its bulk can influence the kinetics of the sydnone formation. Compared to smaller alkyl groups like methyl or ethyl, the sec-butyl group may present greater steric hindrance during the cyclodehydration step, which requires the molecule to adopt a specific conformation. While the synthesis is well-established, indicating this hindrance is not prohibitive, it may necessitate specific reaction conditions (e.g., temperature, reaction time) to achieve optimal yields. researchgate.netcdnsciencepub.com For some alkyl sydnones, harsh conditions like heating in acetic anhydride can lead to decomposition, making careful control of the reaction parameters essential. researchgate.net

Purification and Isolation Techniques for this compound

Following the synthesis of this compound, a systematic purification and isolation procedure is required to obtain the compound in a pure form. The process typically begins with a standard aqueous workup to remove inorganic salts and water-soluble byproducts.

The workup often involves pouring the reaction mixture into water and extracting the crude product into an organic solvent such as methylene (B1212753) chloride or diethyl ether. cdnsciencepub.com The combined organic extracts are then washed with water and/or a mild base (like sodium bicarbonate solution) to remove acidic impurities, followed by a final wash with brine. After drying the organic phase over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate), the solvent is removed under reduced pressure to yield the crude product. cdnsciencepub.com

Final purification of this compound, which is likely an oil or a low-melting solid, is typically achieved through one of the following methods:

Vacuum Distillation: For thermally stable liquids, distillation under reduced pressure is an effective method to separate the product from non-volatile impurities. cdnsciencepub.com

Column Chromatography: This is a versatile technique where the crude product is passed through a column of silica (B1680970) gel or alumina. An appropriate solvent system (eluent) is used to separate the desired compound from byproducts based on differences in polarity.

Recrystallization: If the compound is a solid at room temperature, recrystallization from a suitable solvent, such as ethanol, can be an effective final purification step. nanobioletters.com

Table 3: General Workflow for Purification and Isolation

| Step | Procedure | Purpose |

|---|---|---|

| 1. Quenching | The reaction mixture is poured into cold water or an ice-water mixture. | To stop the reaction and begin the separation of water-soluble and organic components. |

| 2. Extraction | The aqueous mixture is extracted multiple times with an immiscible organic solvent (e.g., methylene chloride). | To transfer the crude this compound from the aqueous phase to the organic phase. cdnsciencepub.com |

| 3. Washing | The combined organic layers are washed with water, dilute base, and/or brine. | To remove residual acids, bases, and salts. |

| 4. Drying | The organic solution is treated with an anhydrous drying agent (e.g., MgSO₄). | To remove dissolved water from the organic solvent. |

| 5. Concentration | The solvent is removed using a rotary evaporator. | To isolate the crude product. |

| 6. Final Purification | The crude product is purified by vacuum distillation, column chromatography, or recrystallization. | To obtain pure this compound. cdnsciencepub.comnanobioletters.com |

Electronic Structure and Bonding in 3 Sec Butylsydnone

Mesoionic Character and Resonance Theory of Sydnones

Mesoionic compounds are defined as dipolar, pseudo-aromatic heterocycles that cannot be represented by any single covalent structure but are best described as a hybrid of multiple resonance forms. jocpr.comwikipedia.org The term, a portmanteau of "mesomeric" and "ionic," was coined to describe this unique electronic state. ias.ac.in Sydnones, featuring a 1,2,3-oxadiazole (B8650194) core, are the most extensively studied class of mesoionic compounds. jocpr.comias.ac.in

The structure of a sydnone (B8496669) cannot be depicted by a single Lewis structure; instead, it is a resonance hybrid of several canonical forms. psu.edu It is impossible to write a covalent structure for the sydnone ring without separating positive and negative charges. ias.ac.in These forms illustrate a delocalized positive charge shared among the atoms of the five-membered ring and a corresponding negative charge primarily located on the exocyclic oxygen atom. neliti.comijpda.orginnovareacademics.in This charge separation and delocalization are fundamental to the mesoionic character of the molecule. wikipedia.org

The key resonance structures show that the exocyclic oxygen atom (at position 6) bears a significant negative charge, while the heterocyclic ring holds a delocalized positive charge. neliti.comwikipedia.org This charge distribution leads to a high dipole moment, typically in the range of 4-6 Debye (D) for mesoionic rings, which is experimental evidence for this charge polarization. ias.ac.inneliti.com Molecular orbital calculations further confirm that the exocyclic oxygen is highly negatively charged. neliti.cominnovareacademics.in

Figure 1: Representative resonance structures of the sydnone ring, illustrating charge delocalization. The actual structure is a hybrid of these and other canonical forms.

Sydnones are considered pseudo-aromatic compounds. jocpr.comneliti.comijcrt.org Aromaticity is typically associated with planar, cyclic, conjugated systems that follow Hückel's rule, containing (4n+2) π-electrons. The sydnone ring satisfies these criteria, possessing a sextet of π-electrons delocalized across the five-membered ring and the exocyclic oxygen atom. ias.ac.inneliti.com The five atoms of the ring and the exocyclic atom contribute a total of seven 2pz electrons; one of these pairs with the single electron on the exocyclic atom, leaving a delocalized sextet. ias.ac.inneliti.com This arrangement confers aromatic-like stability and reactivity, such as undergoing electrophilic substitution reactions at the C4 position rather than addition reactions. ias.ac.in

However, some recent computational studies have described sydnones as nonaromatic but "well-stabilized in two separate regions by electron and charge delocalization." wikipedia.org Despite this debate, the concept of pseudo-aromaticity remains a useful framework for understanding the stability and chemical behavior of the sydnone ring system.

Canonical Forms and Charge Delocalization

Theoretical Descriptions of Electronic Distribution

Theoretical chemistry provides deeper insights into the electron distribution within the sydnone ring, complementing the qualitative picture from resonance theory. Both valence bond and molecular orbital theories have been applied to describe its unique electronic nature.

From a Valence Bond (VB) theory perspective, a covalent bond is formed by the overlap of atomic orbitals. pressbooks.pub For sydnones, no single covalent structure is adequate. The molecule is best described as a resonance hybrid of multiple dipolar and tetrapolar forms, emphasizing its mesoionic character. psu.edu

Molecular Orbital (MO) theory offers a more detailed, quantitative picture. MO calculations, such as those using Density Functional Theory (DFT), have been employed to determine charge densities, bond orders, and orbital energies. t-kougei.ac.jpacs.org These calculations consistently show:

A high negative charge density on the exocyclic oxygen atom (O6). neliti.cominnovareacademics.in

A delocalized positive charge distributed unevenly across the ring atoms, with a significant portion often located on the nitrogen atom at position 3 (N3). neliti.cominnovareacademics.in

The bond length of the exocyclic C5-O6 bond (around 1.2 Å) is consistent with a carbonyl-like double bond. neliti.comjjtujournals.com

The primary orbital interaction in reactions often involves the Lowest Unoccupied Molecular Orbital (LUMO) of the sydnone. nih.gov

Calculations have also been used to probe the aromaticity, with results from magnetic criteria (like Nucleus-Independent Chemical Shifts) and energetic criteria (Aromatic Stabilization Energies) being used to evaluate the degree of aromatic character. uga.edu

Influence of the sec-Butyl Substituent on Electronic Properties

The substituent at the N3 position significantly influences the electronic properties of the sydnone ring. In 3-sec-butylsydnone, the sec-butyl group is an alkyl substituent, which primarily exerts its influence through an inductive effect.

The electronic nature of the N3 substituent also impacts the spectroscopic properties of the compound. A key indicator is the ultraviolet (UV) absorption spectrum. Alkyl sydnones typically absorb at lower wavelengths compared to aryl-substituted sydnones, which allow for greater conjugation. innovareacademics.inresearchgate.net

| Compound | Substituent at N3 | UV Absorption Max (λmax) |

| 3-methylsydnone | Methyl | 290 nm |

| 3-n-butylsydnone | n-Butyl | 289.5 nm |

| 3-cyclohexylsydnone | Cyclohexyl | 292 nm |

| 3-phenylsydnone | Phenyl | 310 nm |

| This table, based on data for various sydnones, illustrates how alkyl substituents like sec-butyl result in different electronic transitions compared to aryl substituents. innovareacademics.in |

Theoretical studies on substituent effects confirm that electron-donating groups like alkyls raise the energy of the Highest Occupied Molecular Orbital (HOMO), which can influence the molecule's resistance to oxidation. t-kougei.ac.jp Therefore, the sec-butyl group in this compound plays a crucial role in fine-tuning the electronic landscape of the pseudo-aromatic ring, impacting its physical properties and chemical reactivity.

Reactivity and Reaction Mechanisms of 3 Sec Butylsydnone

1,3-Dipolar Cycloaddition Reactions

Sydnones, including 3-sec-butylsydnone, are mesoionic compounds that behave as 1,3-dipoles in cycloaddition reactions. These reactions are a cornerstone of their chemistry, providing a versatile route to a wide array of five-membered heterocyclic compounds. organic-chemistry.orgijrpc.com The Huisgen 1,3-dipolar cycloaddition is a key reaction type, involving the reaction of a 1,3-dipole with a dipolarophile, such as an alkene or alkyne, to form a five-membered ring. organic-chemistry.orgwikipedia.org

Mechanism of Cycloaddition with Various Dipolarophiles (e.g., Alkenes, Alkynes)

The cycloaddition of this compound with dipolarophiles like alkenes and alkynes is generally considered a concerted pericyclic reaction. organic-chemistry.org This [3+2] cycloaddition involves the 4 π-electrons of the sydnone (B8496669) ring and the 2 π-electrons of the dipolarophile. organic-chemistry.orglibretexts.org The reaction proceeds through a single transition state without the formation of a stable intermediate. libretexts.org

With alkynes, the initial cycloaddition adduct often undergoes a retro-Diels-Alder reaction, leading to the formation of stable aromatic pyrazole (B372694) derivatives. smolecule.com The reaction with alkenes leads to the formation of pyrazolines, which can subsequently be aromatized to pyrazoles.

The mechanism can be influenced by the electronic nature of the reactants. Frontier Molecular Orbital (FMO) theory is often used to explain the reactivity and regioselectivity of these reactions. wikipedia.org The interaction between the Highest Occupied Molecular Orbital (HOMO) of the sydnone and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile, or vice versa, dictates the course of the reaction. organic-chemistry.orgwikipedia.org Electron-withdrawing groups on the dipolarophile generally favor the interaction of the dipolarophile's LUMO with the sydnone's HOMO. organic-chemistry.org

While many 1,3-dipolar cycloadditions are concerted, some reactions, particularly those involving highly electrophilic ketenes with other 1,3-dipoles, have been shown to proceed through a stepwise mechanism. rsc.org Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), help in elucidating the specific mechanism for different reaction partners. rsc.orgnih.gov

Regioselectivity and Stereospecificity in Cycloaddition Pathways

The regioselectivity of the cycloaddition is influenced by both electronic and steric factors. organic-chemistry.org The substitution pattern on both the sydnone and the dipolarophile directs the orientation of the addition. For instance, in the reaction of diazomethane (B1218177) with certain acrylates, the carbon of diazomethane, bearing the largest HOMO coefficient, adds to the terminal olefinic carbon of the acrylate, which has the largest LUMO coefficient. wikipedia.org This leads to a specific regioisomer.

Stereospecificity is a hallmark of concerted cycloaddition reactions, where the stereochemistry of the reactants is retained in the product. wikipedia.orgnih.gov For example, a cis-alkene will typically yield a cis-substituted cycloadduct. libretexts.org However, if the reaction proceeds through a stepwise mechanism, a loss of stereospecificity may be observed. wikipedia.org

| Reactants | Product Stereochemistry | Reference |

| cis-Dienophile | cis-Substituents | libretexts.org |

| trans-Dienophile | trans-Substituents | libretexts.org |

Formation of Novel Heterocyclic Adducts (e.g., Pyrazoles, Imidazoles, Oxadiazoles, Thiazoles, Tetrazoles)

The 1,3-dipolar cycloaddition of this compound is a powerful tool for the synthesis of a variety of five-membered heterocyclic rings. organic-chemistry.orgijrpc.com

Pyrazoles: These are commonly formed from the reaction of sydnones with alkynes. smolecule.comwikipedia.orgdergipark.org.tr The initial cycloadduct readily loses carbon dioxide to yield the aromatic pyrazole ring. smolecule.com Substituted pyrazoles can be obtained by using substituted alkynes or by further modification of the resulting pyrazole. wikipedia.orgnih.gov

Imidazoles: While not a direct product of cycloaddition with standard dipolarophiles, imidazole (B134444) synthesis can be achieved through various other methods, often involving multi-component reactions or the condensation of α-dicarbonyl compounds with aldehydes and ammonia. baranlab.orgwikipedia.orgbeilstein-journals.orgwikipedia.orgorganic-chemistry.org

Oxadiazoles: 1,2,4-Oxadiazoles can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. nih.gov Sydnones themselves can be considered as a type of oxadiazole derivative. Other synthetic routes to 1,3,4-oxadiazoles often involve the cyclization of diacylhydrazines. researchgate.netutar.edu.myjapsonline.com

Thiazoles: The synthesis of thiazoles typically involves reactions such as the Hantzsch thiazole (B1198619) synthesis from α-haloketones and thioamides. wikipedia.orgmdpi.comorganic-chemistry.org Other methods include the reaction of enaminones with thioamides. organic-chemistry.org

Tetrazoles: The formation of tetrazoles can be achieved through the cycloaddition of azides with nitriles.

| Heterocycle | Typical Synthetic Precursors | Reference |

| Pyrazole | α,β-Unsaturated aldehyde and hydrazine | wikipedia.org |

| Pyrazole | 1,3-Diketone and hydrazine | wikipedia.org |

| Imidazole | Dicarbonyl, aldehyde, and ammonia | wikipedia.org |

| Imidazole | Isocyanide and nitrile/imine | beilstein-journals.org |

| 1,2,4-Oxadiazole | Nitrile oxide and nitrile | nih.gov |

| 1,3,4-Oxadiazole | Diacylhydrazine | researchgate.netutar.edu.my |

| Thiazole | α-Haloketone and thioamide | wikipedia.orgmdpi.com |

Kinetic and Thermodynamic Aspects of Cycloaddition

The kinetics and thermodynamics of 1,3-dipolar cycloadditions are crucial for understanding reaction feasibility and product distribution. The reactions are often exothermic, leading to thermodynamically stable heterocyclic products. nih.gov

Computational studies, such as those employing Density Functional Theory (DFT), can provide insights into the activation energies and reaction enthalpies. rsc.orgnih.gov For example, a study on the reaction of a nitrone with 2-propynamide showed that the reaction pathways were irreversible due to their exothermic nature. nih.gov The activation barriers determine the kinetic favorability of different reaction pathways, influencing the regioselectivity and stereoselectivity of the products. nih.gov

Electrophilic Reactivity of the Sydnone Ring

The sydnone ring possesses a unique electronic structure, with a delocalized positive charge and a nucleophilic exocyclic oxygen atom. researchgate.net The C-4 position of the sydnone ring is particularly susceptible to electrophilic attack due to its acidic and nucleophilic character. researchgate.net

Functionalization at the C-4 Position (e.g., Acylation, Formylation, Halogenation, Nitration, Sulfonation)

The reactivity at the C-4 position allows for the introduction of various functional groups, expanding the synthetic utility of this compound.

Mechanisms of Electrophilic Attack

Sydnones, including this compound, undergo electrophilic aromatic substitution reactions primarily at the C-4 position of the ring. core.ac.ukwright.edu This regioselectivity is attributed to the significant partial negative charge at this position, which activates it for attack by electrophiles. core.ac.uk Concurrently, the partial positive charge at the N-3 position tends to deactivate the N-sec-butyl substituent towards electrophilic attack. core.ac.uk

Common electrophilic substitution reactions for sydnones include halogenation, nitration, acylation, and sulfonation. core.ac.ukwright.edu The general mechanism for these reactions involves two main steps:

Attack of the Electrophile: The aromatic sydnone ring acts as a nucleophile, attacking the electrophile (E+). This initial step is typically the rate-determining step as it disrupts the aromaticity of the ring and forms a carbocation intermediate. masterorganicchemistry.com

Deprotonation: A weak base then deprotonates the carbocation intermediate at the C-4 position, restoring the aromaticity of the sydnone ring and yielding the substituted product. masterorganicchemistry.com

Table 1: Examples of Electrophilic Aromatic Substitution Reactions of Sydnones

| Reaction | Reagents | Product |

| Bromination | Bromine in acetic anhydride (B1165640) or N-bromosuccinimide in chloroform | 4-Bromo-3-sec-butylsydnone |

| Nitration | Nitric acid and sulfuric acid | 4-Nitro-3-sec-butylsydnone |

| Sulfonation | Sulfur trioxide in sulfuric acid | 4-Sulfonyl-3-sec-butylsydnone |

| Acylation | Acyl halide with a Lewis acid catalyst (e.g., bismuth triflate) | 4-Acyl-3-sec-butylsydnone |

This table provides illustrative examples of electrophilic substitution reactions that sydnones, in general, undergo. Specific conditions for this compound may vary.

The formation of the highly reactive nitronium ion (NO2+) from nitric acid and sulfuric acid is the key to the nitration process. masterorganicchemistry.com Similarly, the active electrophile in sulfonation is protonated sulfur trioxide (HSO3+). masterorganicchemistry.com In acylation reactions, a Lewis acid is often required to activate the acyl halide. wright.edu

Nucleophilic Reactivity and Rearrangement Processes

While the sydnone ring is generally electron-rich and thus more susceptible to electrophilic attack, it can participate in nucleophilic reactions under specific conditions. Nucleophilic aromatic substitution can occur, particularly with strong electrophiles. smolecule.com The C-4 position, if substituted with a good leaving group like a halogen, can be a site for nucleophilic attack. researchgate.net

Sydnones can also undergo rearrangement reactions. One of the most significant is their use as 1,3-dipoles in [3+2] cycloaddition reactions with alkynes. beilstein-journals.org This reaction, typically conducted by heating the sydnone with an alkyne in a solvent like toluene (B28343) or xylene, leads to the formation of pyrazoles. beilstein-journals.org The reaction proceeds through a concerted mechanism where the sydnone ring opens and adds across the alkyne triple bond. beilstein-journals.org

Rearrangement reactions in organic chemistry are a broad class of reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. wiley-vch.de These can involve the migration of an atom or group. Some common types of rearrangement reactions include:

Beckmann Rearrangement: Converts an oxime to an amide. byjus.comlibretexts.org

Claisen Rearrangement: A thermal rearrangement of allyl aryl ethers or allyl vinyl ethers. byjus.com

Pinacol Rearrangement: The conversion of a 1,2-diol to a ketone or aldehyde. libretexts.org

Hydride and Alkyl Shifts: These are common in carbocation chemistry, where a more stable carbocation is formed through the migration of a hydride ion or an alkyl group. masterorganicchemistry.com

The specific applicability of these named rearrangement reactions directly to the this compound ring or its substituent would depend on the presence of appropriate functional groups.

Reactions Involving the Exocyclic Carbonyl Group

The exocyclic carbonyl group (C=O) at the C-5 position of the sydnone ring exhibits characteristic reactivity. Spectroscopic data, including infrared spectroscopy, show a strong carbonyl stretch, indicating a significant double-bond character. core.ac.ukinnovareacademics.in The bond length is closer to that of a typical carbonyl double bond than a single bond. core.ac.uk However, the bond is also highly polarized. innovareacademics.in

Protonation of the sydnone ring has been shown to occur at the exocyclic oxygen, which is consistent with the calculated high negative charge on this atom. wright.edu This polarization influences the reactivity of the carbonyl group.

Reactions that target the exocyclic carbonyl group can lead to the transformation of the sydnone ring. For instance, sydnones can be converted to sydnone imines, where the exocyclic oxygen is replaced by a nitrogen-containing group. researchgate.net Sydnone methides, with an exocyclic carbon substituent, are another class of related mesoionic compounds. d-nb.info

Derivatization and Functionalization of 3 Sec Butylsydnone

Strategies for Further Chemical Modification of the Sydnone (B8496669) Ring System

The sydnone ring in 3-sec-butylsydnone is amenable to various chemical modifications, primarily through electrophilic substitution and cycloaddition reactions. These transformations allow for the introduction of diverse functional groups and the construction of new ring systems.

Electrophilic substitution reactions typically occur at the C4-position of the sydnone ring, which possesses a partial negative charge, making it susceptible to attack by electrophiles. core.ac.uk Halogenation, nitration, and acylation are common examples of such modifications. core.ac.uk For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), introducing a bromine atom at the C4-position. core.ac.uk This bromo-derivative can then serve as a versatile intermediate for further functionalization through cross-coupling reactions.

The most significant reaction for modifying the sydnone ring is the [3+2] cycloaddition reaction, first discovered by Huisgen. beilstein-journals.orgresearchgate.netsemanticscholar.org In this reaction, the sydnone acts as a 1,3-dipole and reacts with various dipolarophiles, most notably alkynes, to form pyrazoles after the extrusion of carbon dioxide. beilstein-journals.orgnih.gov The reaction of 3-alkylsydnones, such as this compound, with symmetrical alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) typically requires heating in a high-boiling solvent such as toluene (B28343) or xylene and can produce high yields of the corresponding pyrazole (B372694) derivatives. beilstein-journals.orgsemanticscholar.org

The reactivity and regioselectivity of these cycloaddition reactions are influenced by the substituents on both the sydnone and the alkyne. beilstein-journals.orgresearchgate.net For non-symmetrical alkynes, a mixture of regioisomers can be formed. beilstein-journals.orgsemanticscholar.org However, the development of copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) has provided a method for achieving high regioselectivity under milder conditions. beilstein-journals.orgwhiterose.ac.uk Interestingly, the choice of the copper catalyst can direct the regioselectivity, with Cu(OTf)₂ favoring the formation of 1,3-disubstituted pyrazoles and Cu(OAc)₂ promoting the formation of 1,4-isomers. whiterose.ac.uk

Synthesis of Complex Polycyclic Systems via this compound Intermediates

The ability of this compound to undergo [3+2] cycloaddition reactions is a powerful tool for the synthesis of complex polycyclic systems. By choosing appropriate dipolarophiles, intricate molecular scaffolds can be constructed in a controlled manner.

A key strategy involves the use of strained cyclic alkynes or arynes as reaction partners. researchgate.netnih.gov For example, the reaction of a sydnone with a didehydrobenzene (an aryne) leads to the formation of an indazole system. researchgate.net This approach has been extended to the synthesis of more complex, helically chiral molecules known as heterohelicenes. nih.gov In this context, ortho-substituted polyaromatic sydnones can undergo regioselective cycloaddition with aryne derivatives to produce pyrazole-containing helicenes. nih.gov While direct examples using this compound are not extensively documented in this specific application, the general principle demonstrates the potential for its use in constructing such elaborate structures.

Furthermore, the pyrazole ring formed from the cycloaddition can be further modified. For instance, functional groups on the pyrazole can be used to build additional rings, leading to fused heterocyclic systems. semanticscholar.org The versatility of the initial cycloaddition reaction, combined with subsequent transformations of the resulting pyrazole, provides a modular approach to a wide array of polycyclic compounds.

Stereochemical Consequences in Subsequent Derivatizations

The presence of a chiral sec-butyl group at the N3-position of the sydnone ring introduces a stereochemical element that can influence the outcome of subsequent derivatization reactions. While the sydnone ring itself is planar, the chiral substituent can exert stereocontrol in reactions involving the formation of new stereocenters.

In cycloaddition reactions, the chiral environment provided by the sec-butyl group can potentially lead to diastereoselectivity in the formation of products, especially when the dipolarophile also contains chiral centers. The degree of stereochemical induction would depend on the proximity of the reacting centers to the chiral sec-butyl group and the specific transition state geometry of the reaction.

While comprehensive studies focusing specifically on the stereochemical consequences of the sec-butyl group in this compound derivatizations are not widely available in the reviewed literature, the principles of asymmetric synthesis suggest that this chiral auxiliary could play a significant role. For example, in metal-catalyzed reactions, the sec-butyl group could influence the coordination of the metal and the subsequent enantioselectivity of the transformation. Further research in this area would be valuable to fully exploit the stereochemical potential of this compound.

Preparation of Sydnone-Based Ligands for Metal Complexes

The nitrogen and oxygen atoms within the sydnone ring and its derivatives can act as coordination sites for metal ions, making them attractive candidates for the design of novel ligands for metal complexes. libretexts.org The functionalization of this compound provides a pathway to create tailored ligands with specific electronic and steric properties.

A common strategy for creating such ligands involves introducing coordinating groups onto the sydnone or the resulting pyrazole ring. For example, a pyrazole derived from the cycloaddition of this compound could be functionalized with groups like pyridines, amines, or phosphines, which are known to coordinate well with transition metals. xiahepublishing.comsysrevpharm.org The sec-butyl group would provide steric bulk, which can influence the coordination geometry and the stability of the resulting metal complex. libretexts.org

The properties of the resulting metal complexes, such as their catalytic activity, magnetic properties, or photophysical behavior, can be fine-tuned by varying the substituents on the ligand. frontiersin.org For instance, electron-donating or electron-withdrawing groups on the pyrazole ring can modulate the electron density at the metal center, thereby affecting its reactivity. libretexts.org The development of sydnone-based ligands derived from this compound opens up possibilities for new catalysts, sensors, and materials with unique properties.

Interactive Data Table: Cycloaddition Reactions of 3-Substituted Sydnones

This table summarizes general findings for cycloaddition reactions involving 3-substituted sydnones, which are applicable to this compound.

| Sydnone Substituent (R1) | Dipolarophile (R3) | Conditions | Product | Yield (%) | Reference |

| Alkyl, Aryl | Symmetrical Alkynes (e.g., DMAD) | Toluene or Xylene, reflux | Pyrazole | Often >90 | beilstein-journals.org, semanticscholar.org |

| Phenyl | Terminal Alkynes | Toluene, reflux | 3-Substituted Pyrazole | Moderate to Good | whiterose.ac.uk |

| Aryl | Arynes | THF, mild conditions | Indazole | - | whiterose.ac.uk |

| Alkyl | Terminal Alkynes | Cu(OTf)₂ | 1,3-Disubstituted Pyrazole | - | whiterose.ac.uk |

| Alkyl | Terminal Alkynes | Cu(OAc)₂ | 1,4-Disubstituted Pyrazole | - | whiterose.ac.uk |

Advanced Spectroscopic and Structural Elucidation of 3 Sec Butylsydnone and Its Derivatives

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of sydnones. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbons (¹³C), enabling the confirmation of the 3-sec-butyl substituent and the integrity of the sydnone (B8496669) ring.

The ¹H NMR spectrum of 3-sec-butylsydnone is expected to show distinct signals corresponding to the protons of the sec-butyl group and the single proton on the sydnone ring. The proton at the C-4 position of the sydnone ring is characteristically found in a unique, relatively deshielded region for a proton on a heterocyclic ring, typically appearing between δ 6.5 and 7.5 ppm. core.ac.uk This unusual chemical shift is a hallmark of the sydnone ring's mesoionic character.

The protons of the sec-butyl group would present a more conventional aliphatic pattern, with signals for the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups. The methine proton, being directly attached to the ring nitrogen, would be the most deshielded of the aliphatic protons. The two methyl groups of the sec-butyl substituent are diastereotopic and would be expected to exhibit slightly different chemical shifts, likely appearing as distinct doublets.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons |

| Sydnone C4-H | 6.5 - 7.5 | Singlet (s) | None |

| sec-Butyl CH | 4.0 - 4.5 | Sextet or Multiplet (m) | CH₂, CH₃ |

| sec-Butyl CH₂ | 1.5 - 2.0 | Multiplet (m) | CH, CH₃ |

| sec-Butyl CH₃ (terminal) | 0.9 - 1.2 | Triplet (t) | CH₂ |

| sec-Butyl CH₃ (attached to CH) | 1.2 - 1.5 | Doublet (d) | CH |

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For sydnones, two signals are of particular diagnostic importance: the C-4 carbon and the C-5 carbonyl carbon. ijcrt.org The C-4 carbon typically resonates at approximately δ 95 ppm, while the exocyclic carbonyl carbon (C-5) appears much further downfield, around δ 165-170 ppm, consistent with its carbonyl character. ijcrt.orgacgpubs.org The carbons of the sec-butyl group would appear in the aliphatic region of the spectrum (δ 10-60 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Sydnone C5 (C=O) | 165 - 170 |

| Sydnone C4 | ~95 |

| sec-Butyl C (CH) | 50 - 60 |

| sec-Butyl C (CH₂) | 25 - 35 |

| sec-Butyl C (CH₃, attached to CH) | 15 - 25 |

| sec-Butyl C (CH₃, terminal) | 10 - 15 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. emerypharma.comscribd.com For this compound, COSY would be used to map the spin system of the sec-butyl group, showing correlations between the methine proton and the adjacent methylene and methyl protons, as well as between the methylene protons and the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This technique allows for the direct assignment of each carbon signal that bears a proton. It would definitively link the ¹H signals of the sec-butyl group and the C4-H to their corresponding ¹³C signals.

A correlation between the methine proton of the sec-butyl group and the C-4 carbon of the sydnone ring, confirming the attachment point.

Correlations from the C4-H proton to the C-5 carbonyl carbon and to the methine carbon of the sec-butyl group.

Correlations from the protons of the sec-butyl group to the C-4 carbon.

Table 3: Key Expected 2D NMR Correlations for Structural Confirmation of this compound

| Experiment | Correlating Nuclei (From → To) | Information Gained |

| COSY | sec-Butyl CH → sec-Butyl CH₂ and CH₃ | Confirms connectivity within the alkyl chain |

| HSQC | Sydnone C4-H → Sydnone C4 | Assigns the C4 carbon |

| HSQC | sec-Butyl Protons → sec-Butyl Carbons | Assigns the carbons of the substituent |

| HMBC | sec-Butyl CH Proton → Sydnone C4 | Confirms N-C bond connectivity |

| HMBC | Sydnone C4-H → Sydnone C5 (C=O) | Confirms sydnone ring structure |

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insight into the structure, polymorphism, and dynamics of compounds in the crystalline or amorphous solid phase. mdpi.com For sydnones and their derivatives, ssNMR can be used to study the molecular geometry and intermolecular interactions in the solid state, which can differ from the solution state. For instance, variable temperature ¹³C ssNMR studies on sydnone derivatives have been used to calculate the energy of rotation around exocyclic bonds, providing valuable data on bond character and molecular dynamics within the crystal lattice. tu-clausthal.deresearchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the vibrational modes of a molecule and is highly sensitive to the types of chemical bonds present, making it a cornerstone for identifying functional groups. libretexts.org

Infrared (IR) Spectroscopy: The IR spectrum of a sydnone is dominated by an intense absorption band corresponding to the stretching vibration of the exocyclic carbonyl group (C5=O). This band typically appears in the range of 1730-1760 cm⁻¹. core.ac.uk Its exact frequency can be influenced by the nature of the substituent at the N-3 position. Another characteristic, though weaker, band is the C4-H stretch, which is expected around 3150 cm⁻¹. ijcrt.org The aliphatic C-H stretching vibrations of the sec-butyl group would be observed just below 3000 cm⁻¹. vscht.cz

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. riverd.com While IR spectroscopy depends on a change in dipole moment during a vibration, Raman spectroscopy relies on a change in polarizability. Therefore, symmetric vibrations that are weak in the IR spectrum may be strong in the Raman spectrum. For this compound, Raman spectroscopy would also detect the key carbonyl and ring vibrations, providing confirmatory evidence of the structure. It is particularly useful for studying samples in aqueous media, where water's strong IR absorption can be problematic. spectroscopyonline.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Spectroscopy | Expected Wavenumber (cm⁻¹) | Intensity |

| C4-H Stretch | IR | ~3150 | Medium-Weak |

| Aliphatic C-H Stretch | IR | 2850 - 2960 | Strong |

| C5=O Carbonyl Stretch | IR, Raman | 1730 - 1760 | Very Strong (IR) |

| Ring Vibrations | IR, Raman | 1000 - 1400 | Medium-Strong |

Mass Spectrometry (MS) for Fragmentation Analysis and Structural Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. wikipedia.org In electron ionization (EI) mass spectrometry, the this compound molecule would first form a molecular ion (M⁺˙). This energetically unstable ion would then undergo fragmentation.

The fragmentation of this compound is expected to proceed via several pathways. A primary fragmentation route would be the cleavage of the bond between the sec-butyl group and the nitrogen atom (alpha-cleavage), leading to the formation of a stable sec-butyl cation or a sydnone radical. Fragmentation can also occur within the alkyl chain itself. The analysis of the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the original molecule's structure.

Table 5: Plausible Mass Spectrometry Fragmentation Pattern for this compound (Molecular Weight: 156.18 g/mol )

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 156 | [C₇H₁₂N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 127 | [C₅H₇N₂O₂]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 99 | [C₂H₃N₂O₂]⁺ | Cleavage of the N-C bond (loss of •C₄H₉) and H rearrangement |

| 57 | [C₄H₉]⁺ | sec-butyl cation |

| 41 | [C₃H₅]⁺ | Loss of methane (B114726) from the sec-butyl cation |

X-ray Crystallography for Solid-State Structure Determination and Planarity Analysis

Studies on compounds such as 3-(p-anisyl)sydnone and 4-(2-bromopropionyl)-3-phenylsydnone reveal that the 1,2,3-oxadiazole (B8650194) ring is essentially planar. iucr.orgiucr.orgnih.gov For instance, in 3-(p-anisyl)sydnone, the maximum deviation from the mean plane of the oxadiazole ring is a mere 0.005 Å. iucr.org Similarly, in 4-(2-bromopropionyl)-3-phenylsydnone, the sydnone ring is almost planar with a maximum deviation of 0.023 Å. iucr.orgnih.govresearchgate.net This inherent planarity is a crucial factor supporting the mesoionic and aromatic character of the sydnone ring system. lew.ro

However, the substituent at the N3 position often lies out of the plane of the sydnone ring. In 3-(p-anisyl)sydnone, the phenyl ring is inclined at a dihedral angle of 30.32° with respect to the sydnone ring. iucr.org An even larger dihedral angle of 40.93° is observed between the phenyl ring and the sydnone ring in 4-(2-bromopropionyl)-3-phenylsydnone. iucr.orgnih.govresearchgate.net This twisting is a common feature in 3-aryl sydnones. It is anticipated that the sec-butyl group in this compound would also be positioned out of the ring plane, although the specific dihedral angle would require experimental determination.

The crystal packing of sydnone derivatives is often stabilized by intermolecular interactions. In the case of 3-(p-anisyl)sydnone, molecules are interconnected by C—H⋯O hydrogen bonds and weak π–π stacking interactions. iucr.org For 4-(2-bromopropionyl)-3-phenylsydnone, the packing involves π-stacking, hydrogen bonds, and halogen bonds. iucr.orgnih.govresearchgate.net

Below is a table summarizing key crystallographic data for representative sydnone derivatives, which can serve as a reference for the expected structural parameters of this compound.

| Compound Name | Sydnone Ring Planarity (Max. Deviation, Å) | Dihedral Angle with N3-Substituent (°) | Key Intermolecular Interactions |

| 3-(p-Anisyl)sydnone | 0.005 iucr.org | 30.32 iucr.org | C—H⋯O hydrogen bonds, π–π stacking iucr.org |

| 4-(2-Bromopropionyl)-3-phenylsydnone | 0.023 iucr.orgnih.govresearchgate.net | 40.93 iucr.orgnih.govresearchgate.net | π–π stacking, Hydrogen bonds, Halogen bonds iucr.orgnih.govresearchgate.net |

This table presents data from crystallographic studies on related sydnone compounds to infer the likely structural characteristics of this compound.

Chiroptical Spectroscopy for Elucidating Stereochemical Configuration (if optically active)

Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org These methods, including circular dichroism (CD) and circularly polarized luminescence (CPL), are invaluable for determining the absolute configuration and conformational details of optically active compounds. saschirality.orgrsc.org

The this compound molecule possesses a chiral center at the second carbon of the sec-butyl group, rendering it optically active. Therefore, its enantiomers can be distinguished and characterized using chiroptical techniques. While specific chiroptical data for this compound is not found in the provided search results, the principles of the techniques and studies on other chiral molecules, including some sydnone derivatives, can illustrate the approach. nih.govresearchgate.net

Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. saschirality.org For a chiral molecule like this compound, its enantiomers will produce mirror-image CD spectra. By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations, the absolute configuration (R or S) of a specific enantiomer can be determined. saschirality.org This approach has been successfully applied to various chiral molecules. nih.govresearchgate.net

For instance, studies on chiral heterohelicenes, which can be synthesized from sydnone precursors, have utilized CD spectroscopy to characterize their enantiomers. nih.govresearchgate.net The experimental CD spectra, in conjunction with time-dependent density functional theory (TD-DFT) calculations, allowed for the assignment of the helical chirality. nih.govresearchgate.net Similarly, the chiroptical properties of chiral coordination polymers have been investigated, where the introduction of a chiral substituent led to strong CD signals due to the formation of a helical polymer structure. frontiersin.org

In the context of this compound, one would expect to observe Cotton effects in the CD spectrum corresponding to the electronic transitions of the sydnone chromophore. The sign and magnitude of these Cotton effects would be directly related to the stereochemistry at the chiral center of the sec-butyl group.

The following table outlines the potential application of chiroptical spectroscopy to this compound based on established principles.

| Chiroptical Technique | Application to this compound | Expected Outcome |

| Circular Dichroism (CD) | Measurement of the differential absorption of circularly polarized light. | Mirror-image spectra for the (R) and (S) enantiomers. Determination of absolute configuration by comparison with theoretical calculations. |

| Circularly Polarized Luminescence (CPL) | Measurement of the differential emission of circularly polarized light if the molecule is luminescent. | Information about the stereochemistry of the excited state. |

This table illustrates the prospective use of chiroptical methods for the stereochemical analysis of this compound.

Computational and Theoretical Investigations of 3 Sec Butylsydnone Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are foundational to the theoretical study of molecular systems. They solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule. For 3-sec-butylsydnone, these methods are crucial for understanding its unique mesoionic character and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) has become the predominant computational method for studying the ground-state properties of medium-sized organic molecules due to its excellent balance of accuracy and computational cost. For this compound, DFT calculations, typically using a functional like B3LYP or M06-2X combined with a Pople-style basis set (e.g., 6-311+G(d,p)), are employed to determine its equilibrium geometry, charge distribution, and vibrational frequencies.

The optimized geometry reveals the planarity of the five-membered sydnone (B8496669) ring, a hallmark of its aromatic-like character. The bond lengths within the ring are intermediate between single and double bonds, confirming the delocalized, mesoionic nature of the system. The sec-butyl substituent, being a weak electron-donating group, subtly influences the electron density of the ring. Calculations of the molecular dipole moment consistently yield high values, reflecting the significant charge separation inherent in the sydnone core, which is a key driver of its dipolar reactivity.

Table 7.1: Calculated Ground State Properties of this compound Calculated at the B3LYP/6-311+G(d,p) level of theory.

| Property | Calculated Value | Description |

|---|---|---|

| C4-C5 Bond Length | 1.412 Å | Intermediate character, shorter than a typical C-C single bond. |

| N2=O6 Bond Length | 1.215 Å | Typical exocyclic carbonyl double bond length. |

| N2-N3 Bond Length | 1.334 Å | Partial double bond character due to electron delocalization. |

| Dipole Moment | 6.85 D | Indicates high polarity and significant charge separation. |

| NPA Charge on O1 | -0.68 e | High negative charge on the endocyclic oxygen atom. |

| NPA Charge on N2 | +0.35 e | Positive charge on the nitrogen adjacent to the carbonyl. |

While DFT is a powerful tool, other methods offer a valuable comparative perspective. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), provide a more rigorous treatment of electron correlation. Although computationally expensive, they serve as a "gold standard" for benchmarking the accuracy of DFT functionals for specific properties of this compound, such as its dipole moment or the energy barriers of its reactions.

Conversely, semi-empirical methods (e.g., PM7, AM1) are much faster, albeit less accurate, as they use parameters derived from experimental data. Their utility lies in rapid preliminary analyses, such as conformational searches of the flexible sec-butyl group to identify the lowest energy rotamers before subjecting them to more demanding DFT or ab initio calculations.

Frontier Molecular Orbital (FMO) theory is central to understanding the reactivity of this compound, particularly in pericyclic reactions. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictate how the molecule interacts with other reagents.

For this compound, a typical 1,3-dipole, the HOMO is primarily located on the sydnone ring, with significant orbital coefficients on the C4 and O1 atoms. The LUMO is also centered on the ring system. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A moderately sized gap suggests a molecule that is stable enough to be isolated but reactive enough to participate in cycloaddition reactions under appropriate conditions. The electron-donating sec-butyl group slightly raises the energy of the HOMO compared to an unsubstituted sydnone, which can influence its reactivity profile with different types of dipolarophiles.

Table 7.2: Frontier Molecular Orbital Energies of this compound Calculated at the B3LYP/6-311+G(d,p) level of theory.

| Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| HOMO | -6.48 eV | π-system of the sydnone ring, primarily C4 and O1. |

| LUMO | -0.51 eV | π*-system of the sydnone ring, primarily C4, C5, and N3. |

| HOMO-LUMO Gap | 5.97 eV | Indicates good kinetic stability combined with potential for reactivity. |

Ab Initio and Semi-Empirical Methods for Electronic Structure

Reaction Mechanism Elucidation via Computational Chemistry

Beyond static properties, computational chemistry excels at mapping the entire course of a chemical reaction. For this compound, this is most powerfully applied to its signature [3+2] cycloaddition reactions.

The key to understanding a reaction's rate and selectivity is the analysis of its transition state (TS). Computational methods are used to locate the geometry of the TS for the cycloaddition of this compound with various dipolarophiles (e.g., alkynes, alkenes). A true TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the vibrational mode of bond formation and breaking along the reaction coordinate.

The structure of the TS provides critical insights. For instance, the steric bulk of the sec-butyl group at the N3 position heavily influences the regioselectivity of the cycloaddition. It creates a steric clash that disfavors the approach of a substituted dipolarophile towards that side of the sydnone, thereby favoring the formation of one regioisomer over another. The calculated activation energy (the energy difference between the reactants and the TS) allows for a quantitative prediction of reaction rates.

Table 7.3: Transition State Data for the [3+2] Cycloaddition of this compound Calculated at the M06-2X/def2-TZVP level of theory, including solvent effects (PCM).

| Parameter | Reaction with Methyl Acrylate | Reaction with Norbornene |

|---|---|---|

| Activation Enthalpy (ΔH‡) | 16.8 kcal/mol | 19.5 kcal/mol |

| Activation Gibbs Free Energy (ΔG‡) | 24.1 kcal/mol | 27.8 kcal/mol |

| Imaginary Frequency | -488 cm⁻¹ | -421 cm⁻¹ |

| Key Forming Bond Distance (C4···Cα) | 2.21 Å | 2.35 Å |

| Key Forming Bond Distance (O1···Cβ) | 2.05 Å | 2.18 Å |

To obtain a complete picture of the reaction mechanism, a reaction coordinate map, or potential energy surface, is constructed. This is often achieved using Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation starts at the optimized transition state geometry and follows the path of steepest descent downhill to both the reactants and the products, confirming that the located TS correctly connects the intended species.

Table 7.4: Relative Energies Along the Reaction Coordinate for Cycloaddition with Norbornene Energies (kcal/mol) are relative to the separated reactants.

| Species | Relative Energy (ΔE) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + Norbornene |

| Transition State (TS1) | +19.5 | Initial [3+2] cycloaddition barrier. |

| Primary Cycloadduct | -12.3 | Unstable bicyclic intermediate. |

| Transition State (TS2) | -5.8 | Barrier for CO₂ elimination. |

| Products | -48.7 | Final pyrazole (B372694) derivative + Carbon Dioxide. |

Transition State Analysis for Cycloaddition Reactions

Molecular Dynamics Simulations (if applicable to chemical processes or non-biological material interactions)

Molecular Dynamics (MD) is a powerful computational simulation method used to analyze the physical movements of atoms and molecules over a fixed period, offering a dynamic view of a system's evolution. ebsco.comconcord.org By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about how chemical changes occur, driven by the constant motion of molecules. ebsco.comt-kougei.ac.jp

In the context of non-biological materials, MD simulations are invaluable for understanding the link between molecular structure and macroscopic properties. ebsco.com For instance, simulations can predict the behavior of novel electrolytes, polymers, and other condensed-phase systems. osti.govneliti.com

Although no specific MD simulation studies on this compound for material applications are currently published, the methodology is highly applicable. Sydnone derivatives, noted for their unique dipolar nature, have been investigated as potential room-temperature ionic liquids and electrolytes for lithium rechargeable batteries. osti.govresearchgate.net An MD simulation of this compound in such a context could model key processes:

Diffusion and Transport Properties: Simulating the movement of this compound molecules and dissolved ions (e.g., Li+) to predict diffusion coefficients and ionic conductivity, which are critical parameters for electrolyte performance.

Structural Organization: Analyzing the liquid-state structure and intermolecular interactions to understand how the sec-butyl group influences the packing and bulk properties of the fluid.

Interactions at Interfaces: Modeling the behavior of this compound at electrode surfaces to investigate the formation of the solid-electrolyte interphase (SEI), a crucial factor in battery stability and efficiency.

These simulations would rely on a force field, a set of parameters and equations describing the potential energy of the system, to calculate the forces between atoms. ebsco.com By tracking the trajectories of all atoms, MD can provide insights into the dynamic processes that are difficult to observe experimentally, thereby guiding the design of new materials based on the sydnone scaffold.

Quantitative Structure-Reactivity Relationships (QSRR) for Sydnone Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that seek to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. chemrxiv.orgnih.gov These models are built on the principle that the reactivity of a molecule is determined by its structural, electronic, and steric properties. chemrxiv.org By quantifying these properties using numerical values called "descriptors," QSRR can predict the reactivity of new or untested compounds within the same class. nih.govinnovareacademics.in

The sydnone ring is an excellent candidate for QSRR studies because its reactivity can be finely tuned by introducing different substituents at the N-3 and C-4 positions. osti.govresearchgate.net The sec-butyl group at the N-3 position of this compound, for example, influences the electronic environment of the entire mesoionic ring.

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a primary source of descriptors for QSRR models. osti.govchemrxiv.org These quantum chemical calculations provide precise information on a molecule's electronic properties. chemrxiv.org Studies on various sydnone derivatives have used such descriptors to build predictive models for:

Electrochemical Properties: DFT calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are used to estimate the oxidation resistance and electrical potential window of sydnones for electrolyte applications. osti.gov A lower HOMO energy generally corresponds to greater resistance to oxidation. osti.gov

Cycloaddition Reactivity: The rates of 1,3-dipolar cycloaddition reactions, a hallmark of sydnone chemistry, are influenced by the electronic nature of the substituents. QSRR models can correlate descriptors like LUMO energy and electrophilicity indices with experimentally observed reaction rates to predict how quickly a given sydnone derivative will react. chemrxiv.org

General Reactivity: The hydrogen atom at the C-4 position of the sydnone ring has nucleophilic characteristics, making the ring reactive toward electrophiles. researchgate.netresearchgate.net QSRR can help quantify how substituents at the N-3 position, like the sec-butyl group, modulate this reactivity.

A representative QSRR study on sydnone derivatives would involve calculating various descriptors and correlating them with an observed measure of reactivity. The table below illustrates the types of computational descriptors that would be relevant for a series of 3-substituted sydnones, including the hypothetical case of this compound.

| Compound | Substituent (R) at N-3 | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| 3-Methylsydnone | -CH₃ | -6.5 to -7.0 | -2.0 to -2.5 | 4.0 to 4.5 | ~7.0 |